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Compound of Interest

Compound Name:
(1R,2S)-2-aminocyclohexanol

hydrochloride

Cat. No.: B112194 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,2S)-2-aminocyclohexanol
hydrochloride, a pivotal chiral building block in modern organic synthesis and drug discovery.

This document details its physicochemical properties, synthesis methodologies, and its

significant role in the development of therapeutic agents, particularly as a scaffold for enzyme

inhibitors.

Physicochemical Properties
(1R,2S)-2-aminocyclohexanol hydrochloride is a white to off-white crystalline solid. Its

chirality, conferred by the specific stereochemistry at the 1 and 2 positions of the cyclohexyl

ring, is a critical feature that dictates its application in asymmetric synthesis.
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Property Value Reference

Molecular Formula C₆H₁₄ClNO [1][2]

Molecular Weight 151.63 g/mol [1][2]

CAS Number 190792-72-4 [1]

Appearance
White to off-white crystalline

solid

Solubility Soluble in water

Stereochemistry (1R,2S) [1]

Synthesis Methodology
The enantioselective synthesis of (1R,2S)-2-aminocyclohexanol is crucial for its application as

a chiral auxiliary and building block. One effective method involves the asymmetric

aminohydroxylation of cyclohexene. The resulting amino alcohol is then converted to its

hydrochloride salt.

Experimental Protocol: Asymmetric Aminohydroxylation of Cyclohexene

This protocol outlines a general procedure for the synthesis of the free amino alcohol, which is

subsequently converted to the hydrochloride salt.
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Step Procedure

1. Catalyst Preparation

In a flame-dried reaction vessel under an inert

atmosphere (e.g., nitrogen or argon), a chiral

ligand (e.g., a derivative of a Cinchona alkaloid)

and a suitable metal precursor (e.g., a

potassium osmate salt) are dissolved in an

appropriate solvent system (e.g., a mixture of t-

butanol and water). The mixture is stirred at a

controlled temperature to form the active chiral

catalyst complex.

2. Aminohydroxylation

Cyclohexene is added to the reaction mixture,

followed by the slow, simultaneous addition of a

nitrogen source (e.g., chloramine-T or a related

sulfonamide derivative) and a base (e.g.,

sodium hydroxide). The reaction is maintained

at a low temperature (e.g., 0 °C) and stirred

vigorously for a specified period, typically

several hours, until the reaction is complete as

monitored by techniques such as Thin Layer

Chromatography (TLC) or Gas Chromatography

(GC).

3. Work-up and Isolation

Upon completion, the reaction is quenched with

a reducing agent (e.g., sodium sulfite) to

decompose the osmate esters. The organic

layer is separated, and the aqueous layer is

extracted multiple times with an organic solvent

(e.g., ethyl acetate). The combined organic

extracts are washed with brine, dried over an

anhydrous drying agent (e.g., sodium sulfate),

filtered, and concentrated under reduced

pressure to yield the crude (1R,2S)-2-

aminocyclohexanol.

4. Purification The crude product is purified by flash column

chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of
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methanol in dichloromethane) to afford the

enantiomerically pure (1R,2S)-2-

aminocyclohexanol.

5. Hydrochloride Salt Formation

The purified (1R,2S)-2-aminocyclohexanol is

dissolved in a suitable anhydrous solvent (e.g.,

diethyl ether or isopropanol). A solution of

hydrogen chloride in the same solvent (or

gaseous HCl) is added dropwise with stirring

until the precipitation of the hydrochloride salt is

complete. The resulting white solid is collected

by filtration, washed with the anhydrous solvent,

and dried under vacuum to yield (1R,2S)-2-

aminocyclohexanol hydrochloride.

Applications in Asymmetric Synthesis and Drug
Discovery
The distinct stereochemical arrangement of the amino and hydroxyl groups on the cyclohexane

scaffold makes (1R,2S)-2-aminocyclohexanol a valuable chiral precursor in the synthesis of a

variety of complex molecules, including pharmaceuticals and chiral ligands for asymmetric

catalysis.

Chiral Ligand Synthesis
(1R,2S)-2-aminocyclohexanol serves as a versatile starting material for the synthesis of chiral

ligands. These ligands, when complexed with transition metals, can catalyze a wide range of

asymmetric reactions, such as hydrogenations, transfer hydrogenations, and carbon-carbon

bond-forming reactions, with high enantioselectivity.
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Caption: Synthesis of chiral ligands from (1R,2S)-2-aminocyclohexanol.
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Precursor for Enzyme Inhibitors
A significant application of (1R,2S)-2-aminocyclohexanol hydrochloride is in the synthesis of

enzyme inhibitors. Its rigid chiral scaffold allows for the precise spatial orientation of

pharmacophoric groups, leading to potent and selective inhibition of therapeutic targets.

Case Study: Cathepsin K Inhibitors

Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a key enzyme in

bone resorption. Its inhibition is a therapeutic strategy for osteoporosis. Derivatives of

aminocyclohexanol have been explored as potent inhibitors of cathepsin K.

The mechanism of inhibition often involves the interaction of a warhead group on the inhibitor

with the catalytic cysteine residue in the active site of cathepsin K. The aminocyclohexanol

scaffold serves to position this warhead and other functional groups for optimal binding affinity

and selectivity.
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Click to download full resolution via product page

Caption: Mechanism of Cathepsin K inhibition by an aminocyclohexanol derivative.

Biological Relevance and Signaling Pathways
While (1R,2S)-2-aminocyclohexanol hydrochloride itself is not typically a direct modulator of

signaling pathways, its derivatives are designed to interact with specific biological targets. Its

structural motif is found in natural products and is relevant to biosynthetic pathways.

Relevance to Cispentacin Biosynthesis

The aminocyclohexanol core is structurally related to the aminocyclopentanol core of

cispentacin, an antifungal antibiotic. The biosynthesis of cispentacin involves a unique set of

enzymes, including a type II polyketide synthase (PKS)-like machinery.[3][4] Understanding

these pathways can provide insights for synthetic biology and the development of novel

antimicrobial agents.
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Caption: Simplified overview of the cispentacin biosynthesis pathway.

Conclusion
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(1R,2S)-2-Aminocyclohexanol hydrochloride is a fundamentally important molecule in the

field of stereoselective synthesis and medicinal chemistry. Its well-defined stereochemistry and

versatile reactivity make it an invaluable tool for the construction of complex chiral molecules.

Its application in the development of enzyme inhibitors, such as those targeting cathepsin K,

highlights its significance in modern drug discovery programs aimed at treating a range of

human diseases. The continued exploration of this and related chiral scaffolds is expected to

yield novel therapeutic agents with enhanced potency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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